![molecular formula C39H70O5 B15286379 9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B15286379.png)
9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester is a complex organic compound. It is a derivative of linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its unique structure, which includes multiple double bonds and ester linkages, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester typically involves the esterification of linoleic acid with a suitable alcohol under acidic or basic conditions. The reaction is often catalyzed by sulfuric acid or sodium hydroxide. The process may also involve the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve higher specificity and yield. Enzymatic esterification is a common method, where lipases are used to catalyze the reaction between linoleic acid and the alcohol. This method is preferred for its mild reaction conditions and environmental benefits.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of hydroperoxides and aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model molecule to study esterification and transesterification reactions. It is also used in the synthesis of complex lipids and as a precursor for various chemical transformations.
Biology
In biological research, it is studied for its role in cell membrane structure and function. Its derivatives are used to investigate lipid metabolism and signaling pathways.
Medicine
In medicine, the compound and its derivatives are explored for their potential anti-inflammatory and antioxidant properties. They are also studied for their role in skin health and wound healing.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions and creams.
Mecanismo De Acción
The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester involves its interaction with cell membranes and lipid bilayers. It can modulate membrane fluidity and permeability, influencing various cellular processes. The compound can also act as a ligand for specific receptors, triggering signaling pathways that regulate inflammation and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds.
Oleic Acid: A monounsaturated omega-9 fatty acid with one double bond.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester is unique due to its multiple double bonds and ester linkages, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.
Propiedades
Fórmula molecular |
C39H70O5 |
|---|---|
Peso molecular |
619.0 g/mol |
Nombre IUPAC |
[1-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11+,19-17+,20-18+ |
Clave InChI |
FQNNBQJKEBDPQS-UUDZYBDXSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[2,5-Dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B15286297.png)
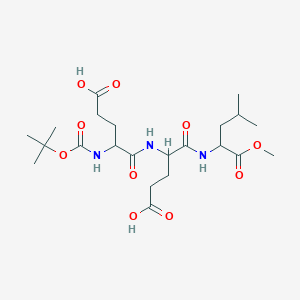
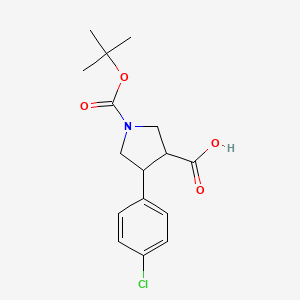
![Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)](/img/structure/B15286319.png)
![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
![1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B15286340.png)
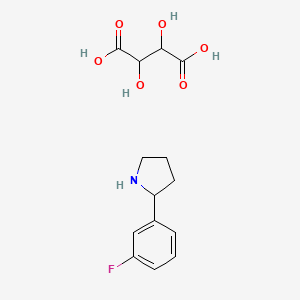
![Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B15286362.png)
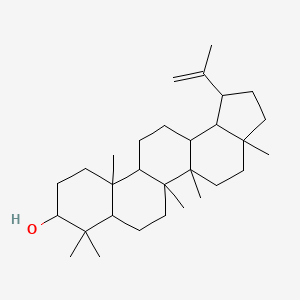
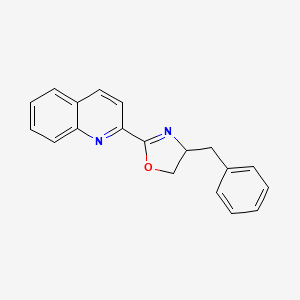
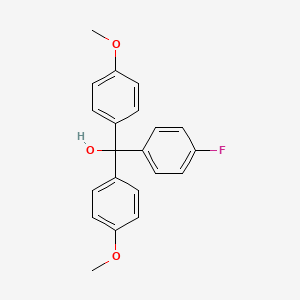
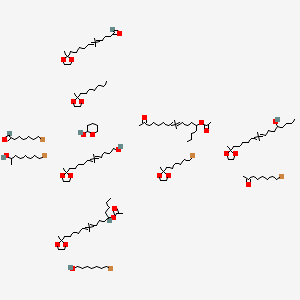
![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)
